Sulfocostunolide A

Vue d'ensemble

Description

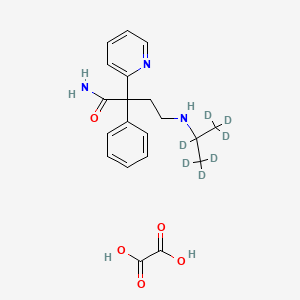

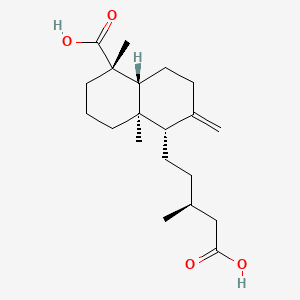

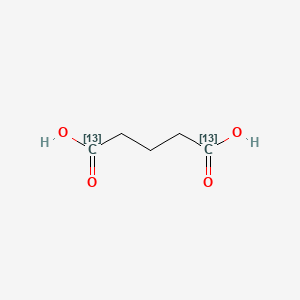

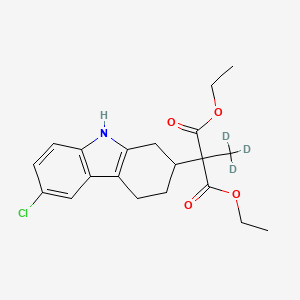

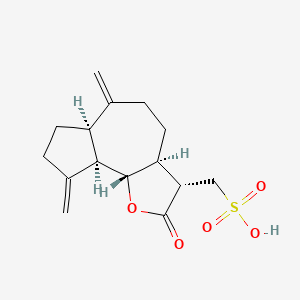

Sulfocostunolide A is a sesquiterpene lactone with an unusual sulfonic acid group. It is isolated from the roots of Saussurea lappa, a plant known for its medicinal properties . The compound has a molecular formula of C15H20O5S and a molecular weight of 312.38 g/mol . This compound is known for its unique chemical structure and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sulfocostunolide A can be synthesized through various chemical reactions involving sesquiterpene lactonesThe reaction conditions often include the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The compound is usually obtained as an oily substance with a density of 1.34±0.1 g/cm³ .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the roots of Saussurea lappa. The extraction process includes the use of solvents to isolate the sesquiterpene lactones, followed by purification steps to obtain the pure compound . The roots of Saussurea lappa are known to contain various sesquiterpenoids, including this compound and its epimer, Sulfocostunolide B .

Analyse Des Réactions Chimiques

Types of Reactions

Sulfocostunolide A undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can produce oxidized derivatives of the compound, while substitution reactions can introduce new functional groups to the sesquiterpene lactone structure .

Applications De Recherche Scientifique

Sulfocostunolide A has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of Sulfocostunolide A involves its interaction with various molecular targets and pathways. The compound exerts its effects through the modulation of cellular processes, including the inhibition of specific enzymes and signaling pathways . The sulfonic acid group in this compound plays a crucial role in its biological activity, contributing to its unique mechanism of action .

Comparaison Avec Des Composés Similaires

Sulfocostunolide A can be compared with other similar compounds, such as:

Sulfocostunolide B: An epimer of this compound, also isolated from the roots of Saussurea lappa.

Dehydrocostus Lactone: A major sesquiterpene lactone found in Saussurea lappa, with a similar chemical structure but lacking the sulfonic acid group.

Dihydrocostunolide: Another sesquiterpene lactone from Saussurea lappa, known for its biological activities.

This compound is unique due to the presence of the sulfonic acid group, which distinguishes it from other sesquiterpene lactones and contributes to its specific biological activities .

Propriétés

IUPAC Name |

[(3S,3aS,6aR,9aR,9bS)-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl]methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5S/c1-8-3-6-11-12(7-21(17,18)19)15(16)20-14(11)13-9(2)4-5-10(8)13/h10-14H,1-7H2,(H,17,18,19)/t10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSMFDGIKYVJPL-PEDHHIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC2C(C(=O)OC2C3C1CCC3=C)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1CC[C@H]2[C@@H](C(=O)O[C@@H]2[C@@H]3[C@H]1CCC3=C)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00780092 | |

| Record name | [(3S,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00780092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016983-51-9 | |

| Record name | [(3S,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00780092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is unique about the structure of Sulfocostunolide A compared to other guaianolides?

A1: this compound, a guaiane-type sesquiterpene lactone, possesses a unique structural feature: a sulfonic acid group. This differentiates it from other typical guaianolides. This compound was first isolated from the roots of Saussurea lappa [].

Q2: Besides Saussurea lappa, are there other known natural sources of this compound?

A2: While this compound was initially discovered in Saussurea lappa [], research indicates its presence in another plant, Dolomiaea souliei []. This finding suggests potential alternative sources for this unique compound.

Q3: What research gaps currently exist regarding this compound?

A3: While the isolation and structural characterization of this compound have been achieved [, ], there is a significant lack of information regarding its biological activity, mechanism of action, and potential therapeutic applications. Further research is needed to explore these aspects and determine its potential value in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.